6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine
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Overview
Description
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11ClIN3 and a molecular weight of 347.58 g/mol This compound is notable for its unique structure, which includes a chloro, ethyl, and iodo substituent on a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ethylamine, followed by iodination at the 8-position. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, ethyl, and iodo substituents may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
Clioquinol: An antifungal and antibacterial agent.
8-Hydroxyquinoline: Used as a chelating agent and in various industrial applications.
Uniqueness
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its iodo group, in particular, may enhance its reactivity and potential for further functionalization compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClIN3 |
---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11ClIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
WHSUMZDLDJUOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)I)Cl |
Origin of Product |
United States |
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